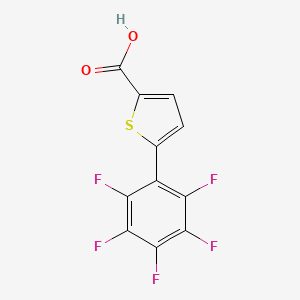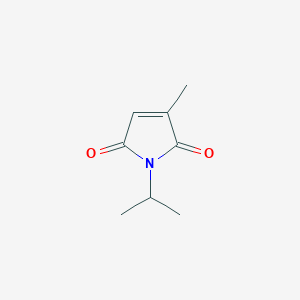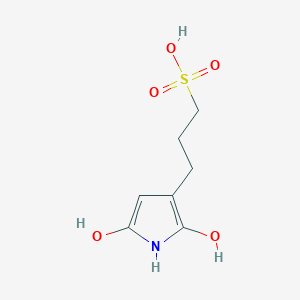![molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
Pyrrolo[1,2-c]pyrimidine-3-methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
科学研究应用
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
InChI 键 |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=NC(=CC2=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


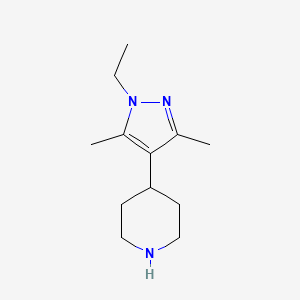


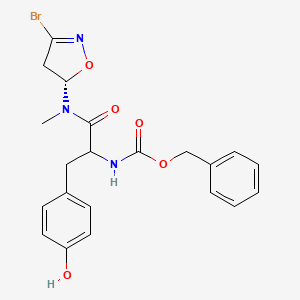

![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
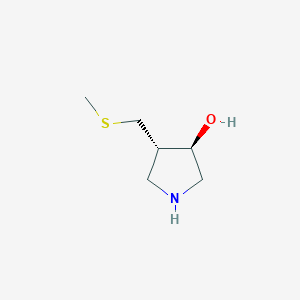
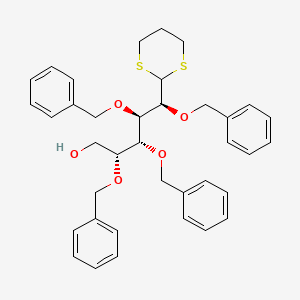
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
